N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-19-14-10-9-12(2)11-15(14)20(17,18)16-13-7-5-4-6-8-13/h9-11,13,16H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMIZOQTYZPFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives, depending on the substituents introduced.
Scientific Research Applications
N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or interfere with metabolic pathways. The cyclohexyl and ethoxy groups may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzenesulfonamide derivatives exhibit diverse bioactivities influenced by substituent patterns, aromatic ring modifications, and N-substituents. Below is a comparative analysis of N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide with structurally related compounds:
Structural Analogues and Substituent Effects
N-(2-Methoxy-5-chlorophenyl)benzenesulfonamide Substituents: Methoxy (-OCH₃) at 2-position, chloro (-Cl) at 5-position. Activity: Exhibited moderate antibacterial activity against E. coli and S. aureus, attributed to electron-withdrawing chloro groups enhancing membrane penetration .
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide Substituents: Ethyl linker between benzamide and sulfonamide groups; methoxy and chloro on the benzamide ring. Activity: Demonstrated hypoglycemic activity, likely due to sulfamoyl-phenyl interactions with pancreatic β-cell receptors .
N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
- Substituents : Ethyl and cyclohexyl groups on the sulfonamide nitrogen; methoxy and methyl on the benzene ring.
- Key Differences : Dual N-alkylation reduces solubility but enhances lipid membrane permeability.
- Data : PubChem lists a molecular weight of 353.5 g/mol and logP ~3.2, suggesting moderate hydrophobicity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in modulating enzyme functions and exhibiting pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a sulfonamide functional group attached to a benzene ring with cyclohexyl and ethoxy substituents. The presence of these groups may enhance its binding affinity to biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity or interfere with metabolic pathways. Specifically, the compound may:
- Inhibit Enzyme Activity : By mimicking substrates, it can competitively inhibit enzymes involved in critical metabolic processes.
- Modulate Receptor Activity : Interaction with specific receptors can lead to altered signaling pathways, potentially affecting cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Competitively inhibits enzymes related to metabolic pathways |
| Antimicrobial Effects | Exhibits antibacterial properties typical of sulfonamide compounds |
| Cellular Impact | Alters cell proliferation rates in various cancer cell lines |
Case Studies and Research Findings
- Antitumor Activity : A study investigating the effects of this compound on cancer cell lines demonstrated significant inhibition of cell growth in vitro. The compound was shown to affect key signaling pathways involved in cell proliferation, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research indicated that this compound effectively binds to ribonucleotide reductase, an enzyme crucial for DNA synthesis. This binding leads to decreased enzyme activity, which can be beneficial in cancer therapy by limiting the proliferation of rapidly dividing cells.
- Pharmacological Profiling : In vivo studies revealed that administration of this compound resulted in reduced tumor growth in animal models, further supporting its role as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution between a sulfonyl chloride precursor and cyclohexylamine. Key steps include:
- Step 1 : Preparation of 2-ethoxy-5-methylbenzenesulfonyl chloride via chlorosulfonation of the parent aromatic compound under controlled temperatures (0–5°C) .
- Step 2 : Reaction with cyclohexylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
- Critical Factors : Solvent polarity, reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) significantly impact purity and yield (>75%) .
Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : Assign signals for ethoxy (δ 1.3–1.5 ppm for CH, δ 3.8–4.1 ppm for OCH), methyl (δ 2.3 ppm), and sulfonamide NH (δ 5.2–5.5 ppm) .
- IR : Confirm sulfonamide S=O stretches at 1150–1350 cm and N–H bending at ~1550 cm .
- Crystallography : For single-crystal X-ray diffraction, use SHELXL for refinement. Key parameters:
- Space group (e.g., P2/c), R-factor (<0.05), and hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. What in vitro models are appropriate for preliminary biological activity screening?
- Antimicrobial Assays :
- Use standardized microbroth dilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Report MIC values (µg/mL) with positive controls (e.g., ciprofloxacin) .
- Anticancer Screening :
- Test cytotoxicity via MTT assay on cancer cell lines (e.g., MCF-7 breast cancer) with IC determination. Include normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s sulfonamide conformation?
- Strategy : Grow single crystals via slow evaporation in ethanol/water (7:3). Refine using SHELXL-2018:
- Analyze torsion angles (e.g., C–S–N–C) to distinguish syn vs. anti conformations.
- Validate hydrogen-bonding motifs (e.g., dimerization via N–H···O=S interactions) using Mercury software .
- Case Study : Related sulfonamides exhibit planar sulfonamide groups (r.m.s. deviation <0.02 Å), stabilizing crystal packing .
Q. How do substituent modifications (e.g., ethoxy vs. methoxy) affect biological activity?
- SAR Approach :
- Synthesis : Prepare analogs with varying alkoxy groups (e.g., methoxy, propoxy) and compare activities.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets (e.g., carbonic anhydrase IX). Ethoxy groups may enhance hydrophobic interactions in enzyme active sites .
- Data Interpretation : Correlate logP values (from HPLC) with antimicrobial potency. Higher lipophilicity (e.g., ethoxy vs. methoxy) often improves membrane penetration .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC values)?
- Troubleshooting Checklist :
- Purity : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to minimize variability .
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity artifacts .
- Case Study : Discrepancies in antiparasitic activity may arise from differences in parasite strains or incubation temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
